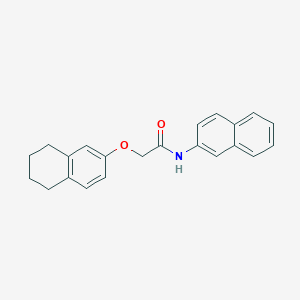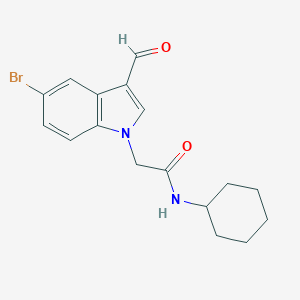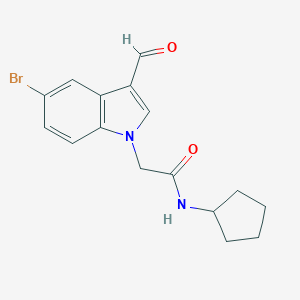![molecular formula C24H17Cl2F3N4O4 B297520 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297520.png)
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied in scientific research. This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key enzyme involved in the regulation of inflammation and immune response.
作用機序
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets involved in inflammation and immune response, leading to reduced cytokine production and immune cell activation. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit immune cell activation. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells and inhibits tumor growth.
実験室実験の利点と制限
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a potent inhibitor of p38 MAPK, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to use in cell culture experiments. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and diabetes. Finally, the use of 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies could be explored, to determine whether it has synergistic effects or can overcome drug resistance.
合成法
The synthesis of 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate to form 2-(3,4-dichloroanilino)-2-oxoethyl acetate. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazine. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and acetic anhydride to form the desired product, 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide.
科学的研究の応用
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential anti-cancer effects, as p38 MAPK is involved in the regulation of cell proliferation and apoptosis.
特性
製品名 |
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
分子式 |
C24H17Cl2F3N4O4 |
分子量 |
553.3 g/mol |
IUPAC名 |
N//'-[(E)-[2-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C24H17Cl2F3N4O4/c25-18-9-8-17(11-19(18)26)31-21(34)13-37-20-7-2-1-4-14(20)12-30-33-23(36)22(35)32-16-6-3-5-15(10-16)24(27,28)29/h1-12H,13H2,(H,31,34)(H,32,35)(H,33,36)/b30-12+ |
InChIキー |
MIKPOGQXSYJDPF-PNQUVVCRSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)




![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)